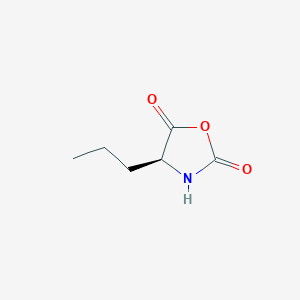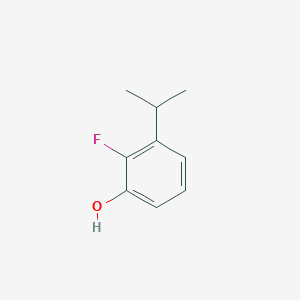
2-chloro-5-(5-methyl-4H-1,2,4-triazol-3-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-5-(5-methyl-4H-1,2,4-triazol-3-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a triazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(5-methyl-4H-1,2,4-triazol-3-yl)pyridine typically involves the reaction of 2-chloropyridine with 5-methyl-1,2,4-triazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
2-chloro-5-(5-methyl-4H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The triazole ring can participate in redox reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols in solvents such as DMF or DMSO.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-azido-5-(5-methyl-4H-1,2,4-triazol-3-yl)pyridine.
科学研究应用
2-chloro-5-(5-methyl-4H-1,2,4-triazol-3-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
作用机制
The mechanism by which 2-chloro-5-(5-methyl-4H-1,2,4-triazol-3-yl)pyridine exerts its effects depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with DNA to prevent cell replication. The triazole ring can coordinate with metal ions, affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
- 5-chloro-2-(3-methyl-4H-1,2,4-triazol-4-yl)benzophenone
- 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)pyridine
Uniqueness
2-chloro-5-(5-methyl-4H-1,2,4-triazol-3-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine ring with a triazole moiety makes it versatile for various applications, distinguishing it from other similar compounds.
属性
分子式 |
C8H7ClN4 |
|---|---|
分子量 |
194.62 g/mol |
IUPAC 名称 |
2-chloro-5-(5-methyl-1H-1,2,4-triazol-3-yl)pyridine |
InChI |
InChI=1S/C8H7ClN4/c1-5-11-8(13-12-5)6-2-3-7(9)10-4-6/h2-4H,1H3,(H,11,12,13) |
InChI 键 |
NHOXLOPJCPVKNW-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=NN1)C2=CN=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-methyl-3-[(2R)-pyrrolidin-2-yl]-6-(trifluoromethyl)pyridine](/img/structure/B11722851.png)



![2-[(2R)-2-methylpyrrolidin-2-yl]-1H-1,3-benzodiazole-4-carboxamide hydrochloride](/img/structure/B11722881.png)


